molecular formula C10H16N2O2 B8728859 methyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate

methyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate

Cat. No. B8728859
M. Wt: 196.25 g/mol
InChI Key: FUFUSKSEUHCLQE-UHFFFAOYSA-N
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Patent
US06187799B1

Procedure details

A Parr hydrogenation bottle fitted with a 16×100 mm disposable glass culture tube is charged with methyl-5-t-butyl-3-nitropyrrole-2-carboxylate (14 mg, 0.062 mmol) in dry methanol (1 mL) and Pd (10% on carbon, 3 mg). The reaction is successively evacuated and purged with H2 gas three times. The reaction mixture is then shaken under an atmosphere of H2 (35 psi) for 1 h, diluted with dichloromethane and filtered through celite. The filtrate is concentrated in vacuo to give methyl 3-amino-5-t-butylpyrrole-2-carboxylate as a bright yellow oil (100%, crude yield). 1H NMR (CDCl3) d 7.89 (br s, 2H), 5.52 (d, 1H, J=2.8 Hz), 3.82 (s, 3H), 1.26 (s, 9H).
Name
methyl-5-t-butyl-3-nitropyrrole-2-carboxylate
Quantity
14 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[NH:6][C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:8][C:9]=1[N+:10]([O-])=O)=[O:4]>CO.[Pd]>[NH2:10][C:9]1[CH:8]=[C:7]([C:13]([CH3:16])([CH3:14])[CH3:15])[NH:6][C:5]=1[C:3]([O:2][CH3:1])=[O:4]

Inputs

Step One
Name
methyl-5-t-butyl-3-nitropyrrole-2-carboxylate
Quantity
14 mg
Type
reactant
Smiles
COC(=O)C=1NC(=CC1[N+](=O)[O-])C(C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is then shaken under an atmosphere of H2 (35 psi) for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A Parr hydrogenation bottle fitted with a 16×100 mm disposable glass culture tube
CUSTOM
Type
CUSTOM
Details
The reaction is successively evacuated
CUSTOM
Type
CUSTOM
Details
purged with H2 gas three times
ADDITION
Type
ADDITION
Details
diluted with dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(NC(=C1)C(C)(C)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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